

Application Notes & Protocols for the Quantification of Nb-Feruloyltryptamine

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Compound of Interest		
Compound Name:	Nb-Feruloyltryptamine	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of **Nb-Feruloyltryptamine** in biological and plant matrices. The protocols are based on established analytical techniques for similar tryptamine derivatives and related phenolic compounds, offering a robust starting point for method development and validation.

Introduction

Nb-Feruloyltryptamine, an amide conjugate of ferulic acid and tryptamine, is a naturally occurring compound found in plants such as Safflower (Carthamus tinctorius)[1][2]. It belongs to a class of phenylpropanoid amides that have garnered significant interest for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and precise quantification of **Nb-Feruloyltryptamine** is crucial for pharmacokinetic studies, quality control of herbal extracts, and elucidation of its biological functions. This document outlines a recommended Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for its analysis.

Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)



UPLC-MS/MS offers high sensitivity, selectivity, and speed, making it the ideal technique for quantifying low-abundance analytes like **Nb-Feruloyltryptamine** in complex matrices[3][4][5][6] [7]. The following protocol is a recommended starting point for method development.

Experimental Protocol: UPLC-MS/MS Quantification

- 1. Sample Preparation (from Plant Material e.g., Safflower Seeds)
- Homogenization: Weigh 1.0 g of finely ground plant material.
- Extraction: Add 10 mL of 80% methanol (v/v) in water. Vortex for 1 minute and sonicate for 30 minutes in a water bath at 40°C.
- Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant.
- Re-extraction: Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction. Combine the supernatants.
- Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 1 mL of 50% methanol and filter through a 0.22 µm syringe filter into an autosampler vial.
- 2. Sample Preparation (from Biological Matrix e.g., Plasma)
- Protein Precipitation: To 100 μL of plasma, add 300 μL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled **Nb-Feruloyltryptamine** or a structurally similar compound).
- Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
- Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Transfer the clear supernatant to a new tube.



- Evaporation: Evaporate the supernatant to dryness under a nitrogen stream at 40°C.
- Reconstitution: Reconstitute the residue in 100 μ L of the initial mobile phase composition (e.g., 95:5 Water: Acetonitrile with 0.1% formic acid) and transfer to an autosampler vial.

3. UPLC-MS/MS Instrumental Parameters

Parameter	Recommended Setting
UPLC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL
Gradient	5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min.
Mass Spectrometer	Triple Quadrupole (e.g., Waters Xevo TQ-S or Sciex QTRAP)
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.0 kV
Source Temperature	150°C
Desolvation Temp.	400°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon



4. Multiple Reaction Monitoring (MRM) Parameters

MRM is used for its high selectivity and sensitivity in quantification. The precursor ion ([M+H]+) for **Nb-Feruloyltryptamine** (C₂₀H₂₀N₂O₃, MW: 336.39) is m/z 337.1. Product ions would need to be determined by infusing a standard solution of the analyte and optimizing the collision energy. Plausible product ions could arise from the fragmentation of the amide bond and the tryptamine side chain.

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)	Cone Voltage (V)	Collision Energy (eV)
Nb- Feruloyltrypta mine	337.1	To be determined	To be determined	To be determined	To be determined
Internal Standard	Analyte- specific	Analyte- specific	Analyte- specific	Analyte- specific	Analyte- specific

Note: The user will need to determine the optimal product ions and collision energies by direct infusion of an **Nb-Feruloyltryptamine** standard.

Data Presentation: Quantitative Performance (Hypothetical Data)

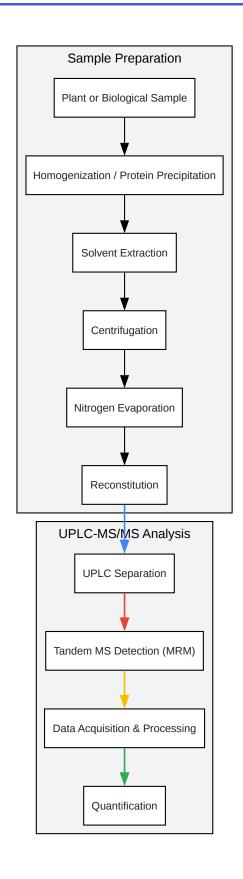
The following table summarizes the expected performance characteristics of the UPLC-MS/MS method. These values are illustrative and require experimental validation.



Parameter	Expected Performance
Linearity (r²)	> 0.99
Linear Range	0.1 - 100 ng/mL
Limit of Detection (LOD)	0.05 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%
Matrix Effect	< 15%

Experimental Workflows and Signaling Pathways Diagrams

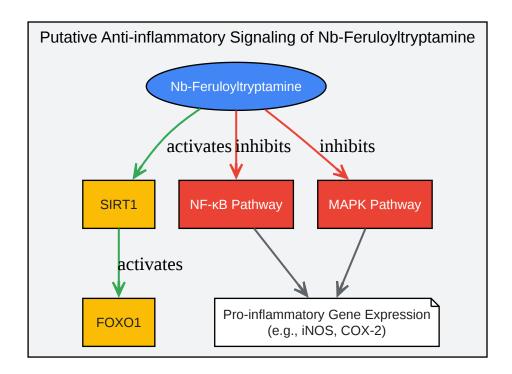




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Figure 1. Experimental workflow for Nb-Feruloyltryptamine quantification.





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Figure 2. Putative anti-inflammatory signaling pathway.

Putative Signaling Pathway of Nb-FeruloyItryptamine

While the direct signaling pathways of **Nb-FeruloyItryptamine** are still under investigation, studies on the structurally similar compound, N-feruloyIserotonin, provide significant insights into its potential mechanisms of action, particularly its anti-inflammatory effects.

N-feruloylserotonin has been shown to inhibit inflammation by modulating key signaling pathways. It can suppress the lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2)[8]. This is achieved through the inhibition of the nuclear factor-kappa B (NF-кB) and mitogen-activated protein kinase (MAPK) signaling pathways[8][9][10]. Furthermore, N-feruloylserotonin can activate Sirtuin 1 (SIRT1), which in turn promotes the activity of Forkhead box protein O1 (FOXO1), contributing to its anti-inflammatory effects[8][11]. Given the structural similarity, it is hypothesized that **Nb-Feruloyltryptamine** may exert its biological effects through similar molecular targets and pathways.

Conclusion



The UPLC-MS/MS method outlined in these application notes provides a sensitive and selective approach for the quantification of **Nb-Feruloyltryptamine**. The provided protocols for sample preparation and instrumental analysis serve as a solid foundation for researchers in natural product chemistry, pharmacology, and drug development. Further method validation is necessary to establish its robustness for specific applications. The putative signaling pathway, based on the activity of a closely related compound, offers a starting point for investigating the molecular mechanisms underlying the bioactivity of **Nb-Feruloyltryptamine**.

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